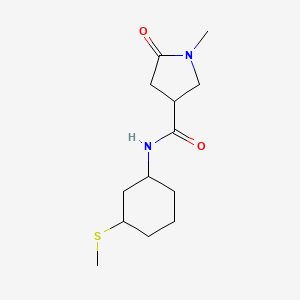
N-(1-tert-butylpyrazol-4-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-tert-butylpyrazol-4-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide, also known as TAK-242, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. TAK-242 was first discovered by Takeda Pharmaceutical Company Limited and has since been extensively researched for its ability to modulate the immune response and reduce inflammation.
Mecanismo De Acción
N-(1-tert-butylpyrazol-4-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide works by binding to the intracellular domain of TLR4, preventing its activation and downstream signaling. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and chemokines, as well as a reduction in the recruitment of immune cells to the site of inflammation. This mechanism of action has been shown to be effective in reducing inflammation and improving outcomes in a variety of disease models.
Biochemical and Physiological Effects:
In addition to its effects on inflammation and immune response, N-(1-tert-butylpyrazol-4-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide has been shown to have a variety of other biochemical and physiological effects. These include the inhibition of platelet activation, the modulation of glucose metabolism, and the regulation of lipid metabolism. These effects have been studied in a variety of disease models and may have potential therapeutic applications in a range of conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1-tert-butylpyrazol-4-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide for lab experiments is its specificity and potency. N-(1-tert-butylpyrazol-4-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide has been shown to have a high degree of selectivity for TLR4 and is able to inhibit its activation at very low concentrations. This makes it a valuable tool for studying the role of TLR4 in a variety of disease models. However, one limitation of N-(1-tert-butylpyrazol-4-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on N-(1-tert-butylpyrazol-4-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide. One area of focus is the development of more potent and selective TLR4 inhibitors, which may have even greater therapeutic potential. Another area of research is the exploration of the effects of N-(1-tert-butylpyrazol-4-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide on other immune receptors and signaling pathways, which may provide insights into new therapeutic targets. Finally, there is also interest in studying the potential use of N-(1-tert-butylpyrazol-4-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide in combination with other drugs or therapies, in order to enhance its efficacy and expand its therapeutic applications.
Métodos De Síntesis
The synthesis of N-(1-tert-butylpyrazol-4-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide involves the reaction of 1-tert-butyl-4-chloropyrazole with 3,4-dihydro-1H-isochromen-1-one in the presence of a base and a palladium catalyst. The resulting product is then treated with acetic anhydride and triethylamine to form the final compound, N-(1-tert-butylpyrazol-4-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide.
Aplicaciones Científicas De Investigación
N-(1-tert-butylpyrazol-4-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide has been extensively studied for its potential therapeutic applications in a variety of diseases and conditions. One of the main areas of research has been in the field of inflammation and immune response modulation. N-(1-tert-butylpyrazol-4-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide has been shown to inhibit the activation of toll-like receptor 4 (TLR4), a key mediator of inflammation and immune response. This inhibition has been shown to reduce inflammation and improve outcomes in a variety of disease models, including sepsis, acute lung injury, and rheumatoid arthritis.
Propiedades
IUPAC Name |
N-(1-tert-butylpyrazol-4-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-18(2,3)21-12-14(11-19-21)20-17(22)10-16-15-7-5-4-6-13(15)8-9-23-16/h4-7,11-12,16H,8-10H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKDWXZRMYGMTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C=N1)NC(=O)CC2C3=CC=CC=C3CCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-tert-butylpyrazol-4-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-methylsulfanylcyclohexyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7594381.png)
![2-[(1-Methylsulfonylpiperidin-3-yl)amino]-6-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B7594389.png)







![1-[2-(1-Methylpyrrol-2-yl)pyrrolidin-1-yl]-2-thiophen-2-ylethanone](/img/structure/B7594452.png)
![2-Azaspiro[5.5]undec-9-en-2-yl-(4-hydroxythiophen-2-yl)methanone](/img/structure/B7594469.png)
![2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N-methylacetamide](/img/structure/B7594473.png)